molecular formula C12H12N2O6 B175055 Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 154365-37-4

Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B175055
M. Wt: 280.23 g/mol
InChI Key: RARDOKXXQXTSKH-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, otherwise known as E2M6N3O3,4D2H-1,4BZ-2COOEt, is a compound that has been studied for its potential applications in scientific research. It is a nitro-containing heterocyclic compound that has been used as a starting material for the synthesis of other compounds, such as polymers and drugs. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and drug development.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates demonstrates the chemical reactivity of these compounds, showcasing their potential as intermediates in organic synthesis. The structural confirmation through X-ray analysis and NMR spectroscopy highlights the precision in molecular design and synthesis techniques (Štefanić et al., 2001).
  • Research on the pentacyclic condensation product from similar compounds further illustrates the versatility in synthetic approaches for constructing complex molecular architectures. The unambiguous structural determination via X-ray analysis supports the potential for these methods in developing novel chemical entities (Ilaš et al., 2008).

Potential Therapeutic Applications

  • The exploration of benzoxazine derivatives as antibacterial and antioxidant agents reveals the pharmacological potential of these compounds. The synthesis of specific benzoxazine analogues and their evaluation against various bacterial strains indicate a promising avenue for the development of new antimicrobials. The selective activity against particular bacterial strains suggests the potential for targeted therapy applications (Kadian et al., 2012).
  • Studies on novel ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate derivatives provide insights into the synthetic versatility and potential application of benzoxazine derivatives in medicinal chemistry. The detailed structural determination through NMR, MS, and elemental analysis supports the robustness of synthetic methodologies for producing derivatives with potential therapeutic value (Hu Ying-he, 2006).

Novel Synthetic Approaches

  • The development of a facile hybrid 'flow and batch' synthesis method for substituted 3,4-dihydro-2H-benzo[b][1,4]oxazinones showcases innovative approaches to chemical synthesis, emphasizing efficiency and eco-friendliness. The cytotoxic evaluation of these compounds against cancer cell lines provides a basis for their potential use in developing cancer therapeutics. The distinction between amide and ester linked analogues in terms of cytotoxicity highlights the importance of chemical structure in pharmacological activity (Lin et al., 2016).

properties

IUPAC Name

ethyl 2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c1-3-19-11(16)12(2)10(15)13-8-6-7(14(17)18)4-5-9(8)20-12/h4-6H,3H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARDOKXXQXTSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443512
Record name Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS RN

154365-37-4
Record name Ethyl 3,4-dihydro-2-methyl-6-nitro-3-oxo-2H-1,4-benzoxazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154365-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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